molecular formula C14H20N2O3S B6781210 N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-2-thiophen-3-yloxyacetamide

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-2-thiophen-3-yloxyacetamide

Cat. No.: B6781210
M. Wt: 296.39 g/mol
InChI Key: SPFHBOCPTUMGKD-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-2-thiophen-3-yloxyacetamide is a synthetic organic compound characterized by a pyrrolidinone ring, a thiophene moiety, and an acetamide group

Properties

IUPAC Name

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-2-thiophen-3-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-14(2,3)16-7-10(6-13(16)18)15-12(17)8-19-11-4-5-20-9-11/h4-5,9-10H,6-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFHBOCPTUMGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)NC(=O)COC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-2-thiophen-3-yloxyacetamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The starting material, tert-butylamine, undergoes a cyclization reaction with a suitable diketone to form the pyrrolidinone ring.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with an appropriate leaving group on the pyrrolidinone ring.

    Acetamide Formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-2-thiophen-3-yloxyacetamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structure suggests potential biological activity, which can be explored in drug discovery and development. It may act as a ligand for certain biological targets, influencing biochemical pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its unique structure might interact with specific enzymes or receptors, leading to therapeutic effects.

Industry

In materials science, the compound could be used in the design of novel materials with specific properties, such as conductivity or reactivity. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-2-thiophen-3-yloxyacetamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their activity.

    Receptor Modulation: It could interact with cellular receptors, modulating signal transduction pathways.

    Pathway Interference: The compound might interfere with metabolic or signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide
  • 4-{[(1-tert-Butyl-5-oxopyrrolidin-3-yl)carbonyl]-amino}benzoic acid

Uniqueness

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-2-thiophen-3-yloxyacetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

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